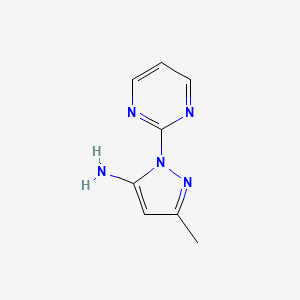

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTODGHAMDDPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

This technical guide details the synthesis of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGFR pathways).

Executive Summary

The target molecule, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , represents a "privileged scaffold" in drug discovery. The fusion of an electron-deficient pyrimidine ring with an electron-rich aminopyrazole creates a push-pull system ideal for hydrogen bonding within ATP-binding pockets of kinases. This guide provides a robust, scalable synthetic route based on the regioselective condensation of 2-hydrazinopyrimidine with 3-aminocrotononitrile .

Key Technical Parameters:

-

Reaction Type: Cyclocondensation (Knorr-type pyrazole synthesis).

-

Critical Quality Attribute (CQA): Regioselectivity (5-amine vs. 3-amine isomer).

-

Scale: Adaptable from milligram (discovery) to kilogram (process) scales.

Retrosynthetic Analysis

The most efficient disconnection reveals two primary building blocks. The strategic bond breakage occurs at the N1-C5 and N2-C3 bonds of the pyrazole ring.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Reaction Mechanism & Regiochemistry

Understanding the mechanism is vital for controlling impurities. The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile or enamine carbon.

The Regioselectivity Challenge:

-

Path A (Desired): The terminal nitrogen (

) of the hydrazine attacks the -

Path B (Undesired): Attack on the nitrile carbon first typically leads to 3-amino isomers or uncyclized amidines, but this is kinetically disfavored under acidic reflux conditions.

Electronic Considerations:

The pyrimidine ring at

Figure 2: Mechanistic pathway favoring the formation of the 5-aminopyrazole isomer.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Hydrazinopyrimidine | 110.12 | 1.0 | Core Scaffold |

| 3-Aminocrotononitrile | 82.10 | 1.1 | C3-C5 Fragment Source |

| Ethanol (Absolute) | - | Solvent | Medium |

| Glacial Acetic Acid | 60.05 | 0.1 - 0.5 | Catalyst |

| HCl (conc.) | 36.46 | Cat. | Optional Catalyst |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 2-hydrazinopyrimidine (1.0 equiv) and absolute ethanol (10-15 volumes relative to hydrazine mass).

-

Note: The hydrazine may not fully dissolve at room temperature.

-

Add 3-aminocrotononitrile (1.1 equiv) in a single portion.

-

Add catalytic glacial acetic acid (0.5 equiv). Expert Insight: Acid catalysis protonates the nitrile/enamine, accelerating the initial nucleophilic attack.

Step 2: Cyclization (Reflux)

-

Heat the mixture to reflux (

) with vigorous stirring. -

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (System: 5% MeOH in DCM). The starting hydrazine spot (low

, stains with ninhydrin) should disappear.

Step 3: Work-up and Isolation

-

Cool the reaction mixture slowly to room temperature (

). -

Crystallization:[1] The product often precipitates upon cooling. If not, concentrate the solvent to ~20% of the original volume under reduced pressure.

-

Add cold water (equal volume to the remaining ethanol) to force precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (

) and cold ethanol (

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Allow to cool slowly to induce crystallization.

-

Dry the purified solid in a vacuum oven at

for 12 hours.

Characterization Data (Expected)

To validate the synthesis, compare analytical data against these standard parameters for 1-substituted-5-aminopyrazoles:

-

Appearance: Off-white to pale yellow solid.

-

H NMR (DMSO-

-

~2.10 ppm (s, 3H,

-

~5.40 ppm (s, 1H, Pyrazole

-

~6.80 ppm (br s, 2H,

-

~7.40 ppm (t, 1H, Pyrimidine

-

~8.80 ppm (d, 2H, Pyrimidine

-

~2.10 ppm (s, 3H,

-

Mass Spectrometry (ESI+): Calculated

; Observed

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete cyclization or loss during filtration. | Extend reflux time; ensure pH is slightly acidic (pH 4-5). Check mother liquor for product. |

| Regioisomer Impurity | Formation of 3-amino isomer. | Ensure temperature is strictly controlled (reflux). Avoid strong basic conditions which favor kinetic isomers. |

| Sticky Solid | Trapped solvent or oligomers. | Recrystallize from EtOH/Water (1:1). Triturate with diethyl ether. |

References

-

General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al.[1][2] "A simple one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones."[1][3] Beilstein Journal of Organic Chemistry, 2018, 14, 104–110. (Note: Describes the condensation of hydrazines with

-ketonitriles, establishing the core methodology.) - Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

-

Precursor Preparation (3-Aminocrotononitrile): Eberle, M. "Process for the production of 3-aminocrotononitrile."[4] U.S. Patent 5,187,297, 1993. (Detailed industrial preparation of the nitrile fragment.)

-

Kinase Inhibitor Context (Pazopanib Analogues): Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008, 51(15), 4632-4640. (Demonstrates the utility of pyrimidine-pyrazole scaffolds in drug development.)

Sources

- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]

- 4. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

The Biological Potential of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active compounds. This guide focuses on the specific, yet underexplored, molecule 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . While direct, extensive biological data for this particular compound is not yet prevalent in public literature, its structural features strongly suggest a significant potential as a modulator of key biological pathways, particularly in the realm of kinase inhibition. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the hypothesized biological activity of this compound, grounded in the well-established pharmacology of its close analogs. We will delve into its synthesis, potential mechanisms of action, proposed experimental workflows for its characterization, and the broader structure-activity relationship landscape of pyrazolopyrimidine derivatives.

Introduction: The Prominence of the Pyrazolopyrimidine Core

The pyrazolopyrimidine nucleus is a heterocyclic aromatic system that is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows pyrazolopyrimidine derivatives to function as competitive inhibitors of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The versatility of the pyrazolopyrimidine scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several approved drugs, such as the sedative Zaleplon and various oncology agents, are based on this core structure, underscoring its therapeutic relevance.[2] This guide will extrapolate from the known biological activities of this class of compounds to build a scientifically robust profile of the potential of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a valuable tool for chemical biology and a potential starting point for novel therapeutic development.

Molecular Profile of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Chemical Structure:

-

IUPAC Name: 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

-

Molecular Formula: C₈H₉N₅

-

Molecular Weight: 175.19 g/mol

-

Key Features:

-

Pyrazolopyrimidine Core: The fused ring system that is a known pharmacophore for kinase inhibition.

-

5-amino Group: A critical functional group that can act as a hydrogen bond donor, often involved in key interactions with the hinge region of kinase active sites.

-

3-methyl Group: A small alkyl substituent that can influence solubility and steric interactions within a binding pocket.

-

1-(pyrimidin-2-yl) Group: This substituent can significantly impact the molecule's electronic properties, solubility, and potential for additional interactions with the target protein.

-

Synthesis and Characterization

The synthesis of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be achieved through established synthetic routes for pyrazolopyrimidine derivatives. A plausible and efficient method involves the condensation of a pyrazole precursor with a pyrimidine-containing electrophile.

Proposed Synthetic Protocol:

-

Synthesis of 3-methyl-1H-pyrazol-5-amine: This key intermediate can be synthesized by the cyclization of 3-oxobutanenitrile with hydrazine hydrate.

-

Reaction with 2-chloropyrimidine: 3-methyl-1H-pyrazol-5-amine is then reacted with 2-chloropyrimidine in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically heated to drive the nucleophilic aromatic substitution to completion.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Hypothesized Biological Activity and Mechanism of Action

Based on the extensive literature on pyrazolopyrimidine derivatives, it is highly probable that 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine functions as a protein kinase inhibitor .

Predicted Target Class: Tyrosine Kinases

Many pyrazolopyrimidine compounds have demonstrated potent inhibitory activity against various tyrosine kinases, which are often implicated in cancer cell proliferation, survival, and angiogenesis.[3][4][5] Potential targets for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine could include, but are not limited to:

-

Src family kinases: Involved in cell growth, differentiation, and motility.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR) family: Frequently mutated or overexpressed in various cancers.

-

Bruton's tyrosine kinase (BTK): A critical component of B-cell receptor signaling, making it a target in B-cell malignancies.[6]

Predicted Mechanism of Action: ATP-Competitive Inhibition

The structural similarity of the pyrazolopyrimidine core to adenine strongly suggests an ATP-competitive mechanism of action.[1] The 5-amino group is predicted to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. The pyrimidine ring and methyl group would then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the compound.

Caption: Predicted ATP-competitive binding mode.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a systematic, multi-tiered screening approach is recommended.

In Vitro Kinase Profiling

The initial step should be to screen the compound against a broad panel of recombinant protein kinases to identify its primary targets and assess its selectivity.

Experimental Protocol: Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in DMSO.

-

Assay: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays to measure kinase activity in the presence of a fixed concentration of the compound (typically 1-10 µM).

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. "Hits" are typically defined as kinases that are inhibited by >50%.

Cellular Assays

Following the identification of potential kinase targets, the compound's activity should be evaluated in relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay

-

Cell Culture: Culture cancer cell lines known to be dependent on the identified target kinases (e.g., A549 for EGFR, K562 for Abl).

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine for 72 hours.

-

Viability Assessment: Use a standard cell viability reagent such as MTT or CellTiter-Glo® to measure the number of viable cells.

-

Data Analysis: Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy Studies

If promising in vitro activity is observed, the compound's anti-tumor efficacy should be evaluated in a relevant animal model.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Implant human cancer cells (e.g., those used in the cellular assays) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Efficacy Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be collected for pharmacodynamic and biomarker analysis.

Caption: General experimental workflow for characterization.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrazolopyrimidine derivatives is well-documented, providing a framework for understanding how the structural features of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine may contribute to its biological activity.

-

The 1-Position (Pyrimidine Ring): Substitution at this position is crucial for modulating selectivity and potency. The pyrimidine ring, being electron-deficient, can engage in pi-stacking or other interactions within the ATP-binding pocket. Its nitrogen atoms can also act as hydrogen bond acceptors.

-

The 3-Position (Methyl Group): Small alkyl groups at this position are generally well-tolerated and can fill small hydrophobic pockets. Larger or more polar groups at this position can be used to fine-tune selectivity.

-

The 5-Position (Amino Group): As previously mentioned, the free amino group is often essential for anchoring the molecule to the kinase hinge region. N-alkylation or acylation of this group typically leads to a significant loss of activity.

Data Summary Template for Future Research

The following table provides a template for the types of quantitative data that should be generated through the proposed experimental workflows to fully characterize the biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical Data to be Determined) |

| Kinase Inhibition | Kinase X | IC₅₀ | |

| Kinase Inhibition | Kinase Y | IC₅₀ | |

| Cell Viability | Cancer Cell Line A | IC₅₀ | |

| Cell Viability | Cancer Cell Line B | IC₅₀ | |

| In Vivo Efficacy | Xenograft Model | TGI (%) | |

| Pharmacokinetics | Mouse | Bioavailability (%) | |

| Pharmacokinetics | Mouse | Half-life (h) |

TGI: Tumor Growth Inhibition

Conclusion

While 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine remains a molecule with a publicly uncharted biological profile, its structural homology to a well-established class of potent kinase inhibitors makes it a compound of significant scientific interest. This guide has provided a comprehensive, evidence-based framework for its synthesis, hypothesized mechanism of action, and a clear experimental path forward for its biological characterization. By leveraging the extensive knowledge of the pyrazolopyrimidine scaffold, researchers can approach the study of this specific derivative with a strong set of hypotheses and a robust experimental plan. The exploration of such novel chemical matter is essential for the continued discovery and development of next-generation targeted therapeutics.

References

- Carlomagno, F., Vitagliano, D., Guida, T., Ciardiello, F., & Tortora, G. (2010). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. The Journal of Clinical Endocrinology & Metabolism, 95(12), E288–E292.

- Carlomagno, F., et al. (2010).

- Oxford Academic. (2010). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. The Journal of Clinical Endocrinology & Metabolism.

- Carlomagno, F., et al. (2010). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary D. Endocrine Society.

- Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.

- Wikipedia. (n.d.). Pyrazolopyrimidine.

- Gangireddy, M. R., et al. (2020). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.

- Schröder, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports.

- Li, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

- Garia, M. T., et al. (2023).

Sources

- 1. 268724-49-8|3-Methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 4. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 6. ooir.org [ooir.org]

Methodological & Application

Application Note and Protocol: Dissolution of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine for Research Applications

Abstract

This guide provides a detailed protocol and technical insights for the dissolution of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a member of the pyrazolopyrimidine class of heterocyclic compounds.[1][2] These scaffolds are of significant interest in drug discovery and chemical biology, often exhibiting poor aqueous solubility.[3] This document outlines best practices for selecting solvents, preparing high-concentration stock solutions, and making subsequent aqueous working solutions for various experimental applications. The protocols are designed to ensure compound stability, maximize solubility, and minimize solvent-induced artifacts in downstream assays.

Introduction: The Challenge of Pyrazolopyrimidine Solubility

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine belongs to a class of N-heteroaromatic compounds that are foundational scaffolds in medicinal chemistry, notably as kinase inhibitors and modulators of other biological pathways.[2][4] A common experimental hurdle encountered with pyrazole derivatives is their limited solubility in aqueous buffers, a direct consequence of their typically crystalline and lipophilic nature.[3][5]

Improper dissolution can lead to significant experimental errors, including underestimation of a compound's potency due to precipitation, and inconsistent results across experiments. Therefore, a robust and reproducible dissolution protocol is paramount for generating reliable data. This application note serves as an authoritative guide for researchers, explaining the causal relationships behind each step of the dissolution process.

Compound Properties and Safety

Physicochemical Profile

A summary of the key properties for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is provided below. Understanding these characteristics is essential for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | PubChem[6] |

| Molecular Weight | 175.19 g/mol | PubChem[6] |

| Appearance | Typically a white to off-white crystalline powder | General observation for similar compounds[7] |

| Predicted XlogP | 0.6 | PubChem[6] |

| General Solubility | Poorly soluble in water; soluble in organic solvents.[3][7] | BenchChem, Forcast Chemicals[3][7] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted from the supplier, related pyrazole-containing compounds are often classified with the following hazards:

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[8] Do not eat, drink, or smoke in the laboratory.[8]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

The Science of Dissolution: A Step-by-Step Rationale

The strategy for solubilizing a lipophilic compound for biological assays involves a two-stage process: first, creating a high-concentration stock in a suitable organic solvent, and second, carefully diluting this stock into the final aqueous medium.

Workflow for Compound Solubilization

Caption: Workflow for preparing experimental solutions.

Expertise & Experience: The critical step is the transition from the organic stock solution to the aqueous working solution. Direct, large-volume dilutions often cause the compound to precipitate out of solution, a phenomenon known as "crashing out." A stepwise dilution is recommended to mitigate this.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock, which is the standard starting point for most in vitro experiments.

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its excellent solvating power for a wide range of organic compounds and its miscibility with aqueous media at the low concentrations used in final assays.[11][12]

Materials:

-

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (solid)

-

Anhydrous, sterile-filtered DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator

Procedure:

-

Preparation: Bring the vial of the compound to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out a precise amount of the solid compound (e.g., 1 mg) into a sterile vial.

-

Scientist's Note: For accuracy, use a balance with a readability of at least 0.1 mg.[11]

-

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Example (for 1 mg):

-

Volume (L) = 0.001 g / (175.19 g/mol x 0.010 mol/L) = 0.0005708 L

-

Volume (µL) = 570.8 µL

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Homogenization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, use one of the following methods:

-

Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the master stock solution into smaller, single-use volumes and store at -20°C or -80°C.[10][11]

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol details the crucial step of diluting the DMSO stock into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

Rationale: The final concentration of DMSO in a cell-based assay must be kept low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[10][11] A control group containing the same final concentration of DMSO should always be included in the experiment.[10]

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM master stock solution at room temperature.

-

Intermediate Dilution (Recommended): To prevent precipitation, perform an intermediate dilution of the stock solution. It is best to make initial serial dilutions in DMSO before the final addition to the aqueous medium.

-

Example: To achieve a final concentration of 10 µM with a 1:1000 final dilution (0.1% DMSO), no intermediate step is needed. However, for higher final concentrations, an intermediate dilution is wise.

-

-

Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed aqueous medium.

-

Method: Add the small volume of the compound-in-DMSO stock to the larger volume of the aqueous medium, not the other way around. Pipette the solution up and down or vortex gently immediately after addition to ensure rapid mixing.[11]

-

Example (for a 10 µM final concentration in 1 mL): Add 1 µL of the 10 mM master stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Verification: Visually check for any signs of precipitation (cloudiness, particulates). If precipitation occurs, refer to the troubleshooting section.

-

Use Immediately: Use the freshly prepared working solution in your experiment without delay, as the compound's stability in aqueous solution may be limited.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Compound fails to dissolve in 100% DMSO. | Insufficient mixing; compound has very high crystallinity or low solubility even in DMSO. | Continue vortexing or sonicate for a longer duration (up to 1 hour).[11] Gentle warming (up to 50°C) can also be applied.[11] If it still fails to dissolve, a lower stock concentration may be necessary. |

| Precipitation occurs upon dilution into aqueous medium. | The compound's solubility limit in the final aqueous solution has been exceeded ("crashing out"). | Use a stepwise dilution method.[10] Decrease the final concentration of the compound. For in vivo studies or challenging cases, consider formulation with co-solvents like PEG400, Tween 80, or cyclodextrin.[10] |

| Inconsistent experimental results. | Compound degradation due to improper storage (repeated freeze-thaw cycles); precipitation in the assay. | Always use freshly thawed aliquots.[10] Re-verify the clarity of your working solution before each experiment. |

References

- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

- Forcast Chemicals. (n.d.). N-(3-methyl-1h-pyrazol-5-yl)pyridin-2-amine at Best Price in Mumbai, Maharashtra.

- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Retrieved from Selleck Chemicals technical resources.

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- Gao, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics.

- MedChemExpress. (n.d.). Compound Handling Instructions.

- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

- Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology.

- Akbari, A., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids.

- Smolecule. (2023). 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methyl-2-pyrazolin-5-one.

- Sigma-Aldrich. (2026). SAFETY DATA SHEET: Pyrazole.

- Thermo Fisher Scientific. (2020). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole.

- Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.

- PubChemLite. (n.d.). 3-methyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine.

- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- El-Sayed, M. A. A., et al. (2024).

- ChemSynthesis. (2025). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole.

- Kumar, A., et al. (2024).

- Al-Ostath, A. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.

- Thermo Scientific Chemicals. (n.d.). 3-Amino-5-metil-1H-pirazol, 97 %.

- Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.

- Rashad, A. E. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal.

- Al-Sanea, M. M., et al. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 3-methyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 7. N-(3-methyl-1h-pyrazol-5-yl)pyridin-2-amine at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Profiling of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (MPPA) Based Therapeutics

Executive Summary & Scientific Rationale

The compound 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (herein referred to as MPPA ) represents a "privileged scaffold" in medicinal chemistry. It serves as the critical pharmacophore for the synthesis of pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles with potent bioactivity.[1]

While MPPA itself is often a synthetic precursor, its structural derivatives are extensively validated in in vivo models for:

-

Oncology: Acting as ATP-competitive kinase inhibitors (e.g., CDK, BTK, KDR).

-

CNS Disorders: Modulating GABA-A receptors (sedative-hypnotic activity similar to Zaleplon).

-

Inflammation: Inhibiting COX-2 or specific cytokines via the NF-κB pathway.

This guide provides a comprehensive workflow for the in vivo evaluation of MPPA-derived small molecules, focusing on formulation, pharmacokinetic (PK) stability, and efficacy modeling in oncology and inflammation.

Physicochemical Considerations & Formulation Strategy

Challenge: Aminopyrazoles and their fused derivatives often exhibit poor aqueous solubility (BCS Class II/IV), which can lead to low oral bioavailability and erratic in vivo data. Solution: A robust formulation strategy is required before initiating animal studies.

Recommended Formulation Vehicles

| Administration Route | Vehicle Composition | Application |

| IV (Intravenous) | 5% DMSO + 40% PEG400 + 55% Saline | PK Profiling (Bolus) |

| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Suspensions for high-dose tox/efficacy |

| PO (Oral - Soluble) | 10% HP-β-Cyclodextrin in Water (pH 4.0) | Improved bioavailability for lipophilic analogs |

| IP (Intraperitoneal) | 10% DMSO + 90% Corn Oil | Rodent efficacy models (slow release) |

Critical Protocol Step: Always verify the pH of the final formulation. The pyrimidine ring (pKa ~1.3) and the amine group can make solubility pH-dependent. Aim for pH 4.5–6.0 to prevent precipitation in the gut or injection site irritation.

Pharmacokinetic (PK) & Metabolic Stability Workflow

Before efficacy testing, the metabolic liability of the MPPA scaffold must be assessed. The 3-methyl group is a common site for CYP450-mediated metabolic oxidation (hydroxylation), potentially leading to rapid clearance.

Workflow Diagram: PK/PD Logic

Caption: Logical flow from compound selection to PK validation. High clearance in microsomes triggers structural optimization before in vivo dosing.

Protocol 1: Single-Dose Pharmacokinetics (Mouse)

Objective: Determine oral bioavailability (%F), Clearance (CL), and Half-life (

-

Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

-

Groups:

-

Group A (IV): 1 mg/kg (Tail vein).

-

Group B (PO): 5 or 10 mg/kg (Oral gavage).

-

-

Sampling:

-

Collect blood (30 µL) via saphenous vein or tail nick.

-

Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Processing:

-

Centrifuge blood (3000g, 10 min, 4°C) to harvest plasma.

-

Precipitate proteins with Acetonitrile (containing Internal Standard).

-

-

Analysis: LC-MS/MS (MRM mode). Monitor the transition of the parent ion

to the specific fragment (often the pyrazole-pyrimidine cleavage).

Efficacy Model A: Oncology (Xenograft)

MPPA derivatives (specifically pyrazolo[1,5-a]pyrimidines ) are frequent scaffolds for kinase inhibitors (e.g., CDK2, CDK9, or VEGFR).

Pathway Mechanism

The scaffold mimics the purine ring of ATP, binding to the hinge region of the kinase.

Caption: Mechanism of Action for MPPA-derived kinase inhibitors blocking tumor proliferation.

Protocol 2: Subcutaneous Tumor Xenograft (HCT116 Colorectal Model)

Rationale: HCT116 cells are sensitive to CDK and multikinase inhibitors, making them an ideal model for this scaffold.

-

Cell Preparation:

-

Culture HCT116 cells in McCoy’s 5A medium + 10% FBS.

-

Harvest at 80% confluence. Resuspend in 1:1 PBS/Matrigel at

cells/100 µL.

-

-

Implantation:

-

Inject 100 µL subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).

-

-

Randomization:

-

Monitor tumor volume (

). -

When tumors reach 100–150 mm³ (approx. 7–10 days), randomize mice into groups (n=8–10/group).

-

-

Dosing Regimen:

-

Vehicle Control: (e.g., 0.5% MC).

-

MPPA Analog Low Dose: 10 mg/kg, QD, PO.

-

MPPA Analog High Dose: 50 mg/kg, QD, PO.

-

Positive Control: (e.g., Sorafenib or relevant kinase inhibitor).

-

-

Endpoints:

-

Measure tumor volume and body weight 3x/week for 21 days.

-

TGI (Tumor Growth Inhibition):

.

-

Efficacy Model B: Inflammation (Carrageenan-Induced Paw Edema)

Pyrazoles are historically significant in inflammation (e.g., Celecoxib).[2] MPPA derivatives can be tested for acute anti-inflammatory effects.

Protocol 3: Rat Paw Edema Assay

-

Animals: Male Wistar rats (150–200g).

-

Pre-treatment:

-

Fast animals overnight.

-

Administer Test Compound (PO) 1 hour prior to induction.

-

-

Induction:

-

Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

-

-

Measurement:

-

Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours post-injection.

-

-

Data Analysis:

-

Calculate % Inhibition of edema relative to vehicle control.

-

Note: This model validates COX inhibition or cytokine suppression.

-

Safety & Toxicology Markers

When working with aminopyrazoles, specific toxicities must be monitored during in vivo studies:

| Toxicity Marker | Physiological Basis | Monitoring Method |

| Hepatotoxicity | Pyrazole ring metabolism can generate reactive intermediates. | Serum ALT/AST levels; Liver histopathology. |

| Gastrointestinal | Irritation from acidic formulations or COX-1 inhibition. | Body weight loss; Fecal observation. |

| Hematology | Potential bone marrow suppression (kinase related). | Complete Blood Count (CBC) at study termination. |

References

-

Ansari, A. et al. (2017). "Biological activities of pyrazolo[1,5-a]pyrimidines: A review." European Journal of Medicinal Chemistry.

-

Frizzo, C. P. et al. (2012). "Aminopyrazoles in Medicinal Chemistry: A Review." Current Organic Chemistry.

-

National Cancer Institute (NCI). (2023).[3] "Standard Protocol for Subcutaneous Xenograft Models." NCI Biological Testing Branch.

-

Aggarwal, R. et al. (2011). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles." Journal of Chemical Sciences.

-

FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. As a heterocyclic compound with both aromatic and amine functionalities, its limited aqueous solubility is a common yet significant hurdle in experimental and developmental workflows. This document provides a structured, in-depth technical guide to systematically diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs): First Principles

This section addresses the fundamental chemical properties of the compound that govern its solubility.

Question 1: What are the primary structural reasons for the poor solubility of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine?

Answer: The limited aqueous solubility of this compound arises from a combination of its structural features. The pyrazole and pyrimidine rings form a relatively large, planar, and rigid aromatic system. In the solid state, these planar structures can stack efficiently through intermolecular forces like π-π stacking and hydrogen bonding, leading to a highly stable crystal lattice.[1] A significant amount of energy is required to break this lattice and solvate the individual molecules, resulting in low aqueous solubility. While the primary amine group adds polarity, it is often insufficient to overcome the hydrophobic nature and strong crystal packing of the fused heterocyclic core.

Question 2: Which functional group is the most promising target for solubility enhancement?

Answer: The primary amine at the 5-position of the pyrazole ring (-NH₂) is the most critical functional group for solubility manipulation. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[2][3][4] This basicity allows for the formation of salts in the presence of an acid.[3][5][6] Converting the neutral free base into an ionic salt form is a highly effective strategy to dramatically increase aqueous solubility, as ionic compounds generally interact more favorably with water.[5][6]

Troubleshooting Guide: Strategic Solubility Enhancement

This section provides detailed, question-driven troubleshooting guides for the most effective solubility enhancement techniques, complete with mechanistic explanations and step-by-step protocols.

Strategy 1: pH Modification and Salt Formation

Question: My compound is precipitating in my aqueous buffer. How can I leverage pH to keep it in solution?

Causality & Mechanism: The amine group on the pyrazole ring is a weak base. By lowering the pH of the aqueous medium with an acid, this amine group becomes protonated, forming a positively charged ammonium salt (R-NH₃⁺).[3][5] This ionic salt is significantly more polar than the neutral "free base" form of the compound, leading to a substantial increase in its solubility in water.[6][7] This relationship is governed by the Henderson-Hasselbalch equation, which dictates that as the pH of the solution drops below the pKa of the conjugate acid (R-NH₃⁺), the equilibrium will shift towards the more soluble, protonated form.[8]

Caption: Equilibrium between the free base and its soluble salt form.

Experimental Protocol: Determining a pH-Solubility Profile

-

Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, acetate buffers).

-

Suspension: Add an excess amount of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.

| Parameter | Expected Outcome & Interpretation |

| Low pH (e.g., 2-5) | Highest solubility, as the compound is predominantly in its protonated salt form. |

| Mid pH (e.g., 6-7) | Intermediate and rapidly decreasing solubility as the pH approaches the pKa. |

| High pH (e.g., >7.5) | Lowest (intrinsic) solubility, as the compound is primarily in its neutral free base form. |

Strategy 2: Co-solvency

Question: I need to prepare a concentrated stock solution for cell-based assays, but the compound won't dissolve in my aqueous media. What should I do?

Causality & Mechanism: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar or poorly soluble compound.[9][10][11] The co-solvent works by reducing the overall polarity of the solvent system, making it a more favorable environment for the hydrophobic pyrazole-pyrimidine core of the molecule.[9] Co-solvents can also disrupt the highly ordered hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute molecule.[9]

Experimental Protocol: Co-solvent Screening

-

Solvent Selection: Choose a panel of biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[11][12]

-

Stock Preparation: Attempt to dissolve a known, high concentration of the compound (e.g., 10-20 mg/mL) in 100% of each selected co-solvent.

-

Titration: For the co-solvents that successfully dissolve the compound, perform a titration. Start with the concentrated stock and add your aqueous buffer dropwise, observing for any signs of precipitation.

-

Aqueous-First Approach: Alternatively, prepare several aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

-

Solubility Test: Determine the maximum solubility in each mixed-solvent system using the equilibration and quantification method described in Strategy 1.

-

Optimization: Identify the lowest percentage of co-solvent that maintains the desired compound concentration without precipitation. For cell-based assays, it is critical to keep the final concentration of solvents like DMSO below toxic levels (typically <0.5%).

| Co-solvent | Typical Starting % (v/v) | Key Considerations |

| DMSO | 5-20% | High solubilizing power; can be toxic to cells at >0.5-1%.[13] |

| Ethanol | 10-30% | Generally well-tolerated; may cause protein precipitation at high concentrations. |

| Propylene Glycol | 10-40% | Common in pharmaceutical formulations; can be viscous.[11] |

| PEG 400 | 10-50% | Low toxicity; often used in oral and parenteral formulations.[14] |

Strategy 3: Complexation with Cyclodextrins

Question: For an in vivo animal study, I need an aqueous formulation without using potentially toxic organic solvents. Are there other options?

Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a unique toroidal structure, featuring a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, within their hydrophobic core.[17] This forms a non-covalent "inclusion complex" where the hydrophobic part of the drug is shielded from water, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[18][] This significantly increases the apparent aqueous solubility of the drug without altering its chemical structure.[]

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Experimental Protocol: Screening for Cyclodextrin Complexation

-

Selection: Choose pharmaceutically relevant cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have higher solubility and lower toxicity than parent β-cyclodextrin.[16]

-

Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

-

Equilibration: Add an excess of the drug to each solution and equilibrate for 24-48 hours at a constant temperature.

-

Quantification: Centrifuge the samples and measure the drug concentration in the supernatant via HPLC-UV.

-

Analysis: Plot the drug solubility as a function of cyclodextrin concentration. A linear increase in solubility typically indicates the formation of a 1:1 complex.

-

Formulation Preparation (Kneading Method): a. Place a 1:1 molar ratio of drug and cyclodextrin in a mortar. b. Add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste thoroughly for 30-45 minutes. d. Dry the resulting solid in an oven or under a vacuum. The resulting powder is the drug-cyclodextrin complex, which can be dissolved in water.

| Cyclodextrin Type | Key Advantage | Typical Application |

| β-Cyclodextrin (β-CD) | Low cost | Limited by lower aqueous solubility and potential nephrotoxicity. |

| HP-β-CD | High aqueous solubility, low toxicity | Oral and parenteral formulations.[15] |

| SBE-β-CD (Captisol®) | Very high aqueous solubility, excellent safety profile | Preferred for intravenous formulations. |

Strategy 4: Amorphous Solid Dispersions

Question: I am working on a solid oral dosage form and need to maximize the dissolution rate and bioavailability. What advanced techniques are available?

Causality & Mechanism: Solid dispersion is a technique where the active pharmaceutical ingredient (API) is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix, usually a polymer.[20][21][22] By methods like solvent evaporation or hot-melt extrusion, the crystalline structure of the API is converted into a higher-energy amorphous state.[23] Since no energy is required to break the crystal lattice, the amorphous form dissolves much more rapidly than the crystalline form.[21][24] The hydrophilic carrier also improves the wettability of the drug particles, further enhancing dissolution.[20]

Experimental Protocol: Lab-Scale Solid Dispersion (Solvent Evaporation)

-

Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.[12][21]

-

Dissolution: Dissolve the drug and the polymer in the selected solvent in various weight ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

-

Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film. Dry the film completely under a vacuum to remove any residual solvent.

-

Processing: Scrape the resulting solid, pulverize it gently, and pass it through a sieve to obtain a uniform powder.

-

Characterization:

-

Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug and a simple physical mixture.

-

Solid-State Analysis (Optional): Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

-

Summary and Decision-Making Workflow

Choosing the right solubility enhancement strategy depends on the specific experimental context and downstream application.

Caption: Decision tree for selecting a solubility enhancement strategy.

References

- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 14, 2026.

-

PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 14, 2026, from [Link]

- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved February 14, 2026.

- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved February 14, 2026.

-

Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved February 14, 2026, from [Link]

- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved February 14, 2026.

- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 14, 2026.

- Filo. (2025). How does co-solvency increase solubility. Retrieved February 14, 2026.

- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 14, 2026.

- Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved February 14, 2026.

- World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved February 14, 2026.

- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved February 14, 2026.

- Vertex AI Search. (2025). Co-solvency: Significance and symbolism. Retrieved February 14, 2026.

-

Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. Retrieved February 14, 2026.

- Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved February 14, 2026.

- Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved February 14, 2026.

-

Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved February 14, 2026, from [Link]

- Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved February 14, 2026.

-

Wikipedia. (n.d.). Cosolvent. Retrieved February 14, 2026, from [Link]

-

ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved February 14, 2026.

- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved February 14, 2026.

- PubChemLite. (n.d.). 3-methyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine. Retrieved February 14, 2026.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 14, 2026, from [Link]

- NCERT. (n.d.). Amines. Retrieved February 14, 2026.

- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 14, 2026.

- Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved February 14, 2026.

- PharmaCompass.com. (n.d.). 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 14, 2026.

- lifechem pharma. (n.d.).

- Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved February 14, 2026.

- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved February 14, 2026.

- Vertex AI Search. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved February 14, 2026.

- Principles of Drug Action 1, Spring 2005. (n.d.). Amines. Retrieved February 14, 2026.

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved February 14, 2026, from [Link]

- Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 14, 2026.

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 14, 2026, from [Link]

- PMC. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. ncert.nic.in [ncert.nic.in]

- 4. lifechempharma.com [lifechempharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. researchgate.net [researchgate.net]

- 9. How does co-solvency increase solubility | Filo [askfilo.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Cosolvent - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wjbphs.com [wjbphs.com]

- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. touroscholar.touro.edu [touroscholar.touro.edu]

- 18. gala.gre.ac.uk [gala.gre.ac.uk]

- 20. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. wjpls.org [wjpls.org]

- 23. apibeta.mydrreddys.com [apibeta.mydrreddys.com]

- 24. japer.in [japer.in]

troubleshooting 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine synthesis yield

Ticket ID: PYR-SYN-005 Subject: Troubleshooting Yield & Purity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group

Executive Summary

You are encountering difficulties in the synthesis of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . This transformation involves the condensation of 2-hydrazinopyrimidine with 3-aminocrotononitrile (or its equivalent 3-oxobutanenitrile).

Low yields in this synthesis are typically caused by three specific failure modes:

-

Incomplete Cyclization: Stalling at the hydrazone intermediate.

-

Regioisomerism: Formation of the thermodynamically stable 3-amino-5-methyl isomer instead of the kinetic 5-amino-3-methyl target.

-

Hydrolytic Degradation: Cleavage of the pyrimidine ring under harsh acidic conditions.

This guide provides a self-validating protocol and a diagnostic framework to resolve these issues.

Module 1: The Mechanistic Pathway (The "Why")

To troubleshoot, we must first visualize the reaction vector. The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile's

Critical Control Point: Regioselectivity

The steric bulk of the N-heteroaryl group (pyrimidin-2-yl) generally favors the formation of the 5-amino isomer. However, if the reaction temperature is too high initially, or if the solvent is too non-polar, the hydrazine may attack the nitrile group first, or the intermediate may equilibrate to the thermodynamically more stable 3-amino isomer.

Figure 1: Mechanistic bifurcation between the desired 5-amino product and the regioisomeric impurity.

Module 2: The "Gold Standard" Protocol

Do not rely on generic literature. Use this optimized protocol designed to minimize pyrimidine hydrolysis while maximizing cyclization.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Hydrazinopyrimidine | 1.0 | Nucleophile | Must be free base, not HCl salt. |

| 3-Aminocrotononitrile | 1.1 | Electrophile | Slight excess ensures hydrazine consumption. |

| Ethanol (Abs.) | 10 Vol | Solvent | Protic solvent assists proton transfer. |

| Acetic Acid (Glacial) | 0.5 | Catalyst | Essential for cyclization; do not use mineral acids (HCl). |

Step-by-Step Workflow

-

Dissolution: Charge 2-hydrazinopyrimidine and Ethanol into the reactor. Stir at 25°C.

-

Activation: Add Acetic Acid dropwise. Observation: The suspension may clear as the hydrazine salt forms.

-

Addition: Add 3-aminocrotononitrile in portions over 15 minutes.

-

Reflux: Heat to mild reflux (78°C) for 4–6 hours .

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The hydrazine spot (polar, baseline) should disappear.

-

-

Isolation (The "Crash" Method):

-

Cool reaction mass to 0–5°C.

-

The product often crystallizes directly.

-

If no precipitate: Concentrate to 20% volume and add cold water (precipitation is pH dependent; adjust to pH 8 with sat. NaHCO3 if necessary).

-

-

Purification: Recrystallize from EtOH/Water (8:2).

Module 3: Troubleshooting & Diagnostics

Use this decision tree to diagnose your specific failure mode.

Symptom: Yield < 40%

| Diagnostic Check | Potential Cause | Corrective Action |

| TLC shows large baseline spot | Unreacted Hydrazine | 3-Aminocrotononitrile is unstable. Ensure fresh reagent or increase equivalents to 1.2–1.3. |

| TLC shows mid-polar spot (active) | Uncyclized Hydrazone | The reaction stalled. Increase reflux time or add 0.1 eq more AcOH. Do not increase temp >85°C. |

| Product is dark/tarry | Pyrimidine Decomposition | Mineral acid (HCl/H2SO4) was likely used. Switch to Acetic Acid or p-TsOH (mild). |

| NMR shows split methyl peaks | Regioisomer Mix | Reaction temperature too high during initial addition. Perform addition at 0°C, then warm to reflux. |

Visual Troubleshooting Flowchart

Figure 2: Diagnostic logic for isolating the root cause of synthetic failure.

Module 4: Analytical Validation

You must verify the structure to ensure you haven't isolated the regioisomer.

1H NMR Signature (DMSO-d6, 400 MHz):

- 2.10 ppm (s, 3H): Methyl group at C3. (If this is >2.3 ppm, suspect the 5-methyl isomer).

- 5.40 ppm (s, 1H): Pyrazole C4-H.

- 6.80 ppm (br s, 2H): NH2 protons (Exchangeable with D2O).

- 8.80 ppm (d, 2H): Pyrimidine protons (distinctive downfield shift due to ring nitrogen).

Key Differentiator: In the 5-amino-3-methyl isomer (Target), the NOE (Nuclear Overhauser Effect) correlation will be observed between the Methyl group and the C4-H . In the impurity (3-amino-5-methyl), the Methyl group is adjacent to the amine and spatially distant from C4-H.

References

-

General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

- Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, 10(4), 605-608.

-

Elnagdi, M. H., et al. (1976).

-ketonitriles." Journal of Heterocyclic Chemistry, 13(2), 1157. -

Purification & Properties of Pyrimidinyl-Pyrazoles: Information derived from general properties of CAS 1132832-68-0 and analogous kinase inhibitor intermediates (e.g., Pazopanib intermediates).

Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyrimidine Synthesis

Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Pyrazolopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Their synthesis, while versatile, can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazolopyrimidines, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Question: I am attempting a pyrazolopyrimidine synthesis, but I'm observing a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in pyrazolopyrimidine synthesis is a common hurdle that can stem from a variety of factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Diagnostic Workflow:

-

Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and the 1,3-dicarbonyl compound (or its equivalent), is paramount. Impurities can act as catalysts poisons or participate in competing side reactions.

-

Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography.

-

-

Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and reaction time can significantly influence the outcome.

-

Troubleshooting Step:

-

Solvent: The choice of solvent affects reactant solubility and reaction kinetics. While ethanol or acetic acid are commonly used, some reactions may benefit from higher boiling point solvents like DMF or dioxane, especially if the reactants have poor solubility.[4][5]

-

Temperature: Many pyrazolopyrimidine syntheses require heating to proceed at an optimal rate.[6] If you are running the reaction at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and prevent product degradation at excessively high temperatures.

-

Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might result in the formation of degradation products. Use TLC to monitor the consumption of starting materials and the formation of the product to establish the ideal reaction duration.

-

-

-

Catalyst Issues: Many synthetic routes for pyrazolopyrimidines are acid- or base-catalyzed. The choice and concentration of the catalyst are critical.

-

Troubleshooting Step:

-

Acid Catalysis: For reactions involving 1,3-dicarbonyl compounds, a catalytic amount of a strong acid like HCl or a milder acid like acetic acid is often employed.[7] If the reaction is sluggish, consider if the catalyst is active or if a different acid might be more effective.

-

Base Catalysis: In some protocols, a base like piperidine or sodium ethoxide is used.[4] Ensure the base is not contaminated and is used in the correct stoichiometric amount.

-

Lewis Acids: Milder Lewis acids can sometimes improve yields and simplify the workup process compared to strong Brønsted acids.[6]

-

-

-

Moisture and Air Sensitivity: Although many pyrazolopyrimidine syntheses are robust, some starting materials or intermediates may be sensitive to moisture or air.

-

Troubleshooting Step: If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. The use of molecular sieves can also be beneficial in some cases.[8]

-

Visual Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in pyrazolopyrimidine synthesis.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what are the best methods for separating the isomers?

Answer:

The formation of regioisomers is a well-known challenge in pyrazolopyrimidine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles. Controlling regioselectivity often requires careful consideration of the reaction mechanism and conditions.

Controlling Regioselectivity:

-

Steric Hindrance: The steric bulk of substituents on both the aminopyrazole and the dicarbonyl compound can direct the initial nucleophilic attack of the amino group, thereby favoring the formation of one regioisomer over the other.

-

Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants can influence the reactivity of the different carbonyl groups in the 1,3-dicarbonyl compound, leading to a preferential reaction pathway.

-

Reaction Conditions: In some instances, the choice of solvent and catalyst can influence the regioselectivity.[5] It is highly recommended to consult the literature for syntheses of analogous compounds to find established conditions for regiocontrol. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been shown to yield regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[8]

Separation of Regioisomers:

If the formation of a mixture of regioisomers is unavoidable, the following techniques can be employed for their separation:

-

Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. A careful selection of the mobile phase is crucial to achieve good separation.

-

Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

-

Preparative HPLC: For challenging separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyrazolopyrimidine synthesis.

Q1: How do I choose the appropriate solvent for my reaction?

The choice of solvent is critical as it can influence reaction rates, yields, and even the product distribution. Consider the following factors:

-

Solubility of Reactants: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

-

Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.

-

Polarity: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.

-

Reactivity: The solvent should be inert under the reaction conditions. For example, protic solvents like ethanol can participate in some reactions.

| Solvent | Typical Use Case | Boiling Point (°C) |

| Ethanol | Common protic solvent for many condensations. | 78 |

| Acetic Acid | Used as both a solvent and an acid catalyst. | 118 |

| Toluene | Aprotic solvent for reactions requiring higher temperatures. | 111 |

| Dioxane | High-boiling aprotic solvent, often used in microwave synthesis.[8] | 101 |

| Dimethylformamide (DMF) | Polar aprotic solvent, good for dissolving a wide range of compounds. | 153 |

Q2: What is the role of the catalyst and how do I select one?

Catalysts are often essential for facilitating the cyclization step in pyrazolopyrimidine synthesis.

-

Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) or Lewis acids (e.g., ZnCl₂, FeCl₃) are commonly used to activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.

-

Base Catalysts: Bases like piperidine, triethylamine, or sodium ethoxide can be used to deprotonate the aminopyrazole, increasing its nucleophilicity.

-

Transition Metal Catalysts: In more advanced synthetic strategies, transition metal catalysts such as palladium or rhodium have been employed for cross-coupling and annulation reactions to construct the pyrazolopyrimidine core.[8]

The choice of catalyst depends on the specific reaction mechanism. For classical condensation reactions, a simple acid or base catalyst is usually sufficient. For more complex transformations, a survey of the recent literature for similar reactions is the best starting point.

Q3: When should I consider using microwave-assisted synthesis?

Microwave-assisted synthesis can be a powerful tool for accelerating reaction rates and improving yields in pyrazolopyrimidine synthesis. Consider using a microwave reactor when:

-

Slow Reactions: If a reaction is sluggish under conventional heating, microwave irradiation can often significantly reduce the reaction time from hours to minutes.

-

Low Yields: In some cases, the rapid and uniform heating provided by microwaves can minimize the formation of side products and improve the overall yield.

-

High Temperatures Required: Microwave reactors allow for reactions to be performed at temperatures above the boiling point of the solvent in sealed vessels. This is particularly useful for reactions that require high activation energy.

Several studies have demonstrated the successful application of microwave-assisted synthesis for pyrazolopyrimidine derivatives, often leading to improved efficiency.[8]

Experimental Protocols

Below is a general, representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Synthesis of a 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the 5-aminopyrazole in a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Addition of Reagents: To this solution, add 1.1 equivalents of ethyl acetoacetate (the 1,3-dicarbonyl compound).

-

Reaction Conditions: If using ethanol as a solvent, add a catalytic amount of a base (e.g., a few drops of piperidine). Heat the reaction mixture to reflux.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-